Tamoxifen's effectiveness can vary depending on individual differences in how it's metabolized. 4-OHT is a key metabolite, and measuring its levels helps researchers understand how a patient processes tamoxifen [1]. This information can be valuable in personalizing treatment approaches.
*Source: Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )
Since 4-OHT is an active metabolite, researchers are exploring its use as a topical treatment for breast cancer. Topical application could potentially bypass the liver's first-pass metabolism, reducing side effects associated with tamoxifen [2].
*Source: A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:
-OHT demonstrates anti-proliferative effects in various cancers beyond breast cancer, including liver cancer [3]. Research is ongoing to determine if 4-OHT might have a role in the treatment or prevention of these other malignancies.
*Source: Development and validation of UPLC-MS/MS method for studying the pharmacokinetic interaction of dasabuvir and tamoxifen, 4-hydroxytamoxifen in Wistar rats:
4-Hydroxytamoxifen is a potent active metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of breast cancer. It exhibits a chemical structure represented by the formula C26H29NO2, with a molecular weight of approximately 387.514 g/mol. The compound is characterized by its ability to bind to estrogen receptors, leading to either agonistic or antagonistic effects depending on the target tissue. This dual action makes 4-hydroxytamoxifen an important therapeutic agent in hormone-sensitive cancers, particularly in postmenopausal women .
4-Hydroxytamoxifen acts as a SERM, meaning it can mimic or block the effects of estrogen depending on the tissue type [, ]. In breast tissue, it primarily acts as an anti-estrogen by competitively binding to estrogen receptors, thereby preventing the growth-promoting effects of estrogen on breast cancer cells []. Additionally, 4-OHT may influence gene expression and cell cycle progression in breast cancer cells [].
As 4-Hydroxytamoxifen is a metabolite of Tamoxifen, its safety profile is expected to be similar. Tamoxifen is known to have some side effects, including increased risk of blood clots, endometrial cancer, and hot flashes []. However, dedicated research on the specific safety profile of 4-OHT is limited. More studies are needed to fully understand the potential hazards associated with this compound.
4-Hydroxytamoxifen exhibits significant biological activity as an estrogen receptor modulator. Its primary actions include:
The synthesis of 4-hydroxytamoxifen can be accomplished through several methods:
4-Hydroxytamoxifen is primarily used in:
Studies on interaction profiles of 4-hydroxytamoxifen reveal:
Several compounds share structural similarities with 4-hydroxytamoxifen. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tamoxifen | Parent compound; less active than 4-hydroxytamoxifen | Pro-drug; converted into 4-hydroxytamoxifen |
Endoxifen | Active metabolite of tamoxifen | Higher potency and selectivity than tamoxifen |
Toremifene | Another selective estrogen receptor modulator | Different side chain; used in similar therapies |
Afimoxifene | Related compound with similar activity | Exhibits unique binding characteristics |
4-Hydroxytamoxifen stands out due to its potent biological activity and efficacy as an anti-cancer agent while maintaining a favorable safety profile compared to other compounds in this category .
Irritant;Health Hazard